4-(azidomethyl)-N,N-dimethylbenzamide
Description
Properties
IUPAC Name |
4-(azidomethyl)-N,N-dimethylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O/c1-14(2)10(15)9-5-3-8(4-6-9)7-12-13-11/h3-6H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONTYOXLGUBPRRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=C(C=C1)CN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Summary Table of Preparation Methods
| Step | Reaction Type | Reagents | Conditions | Outcome | Yield (%) |
|---|---|---|---|---|---|
| 1 | Acid chloride formation | 4-(chloromethyl)benzoic acid + SOCl₂ or (COCl)₂ | 0°C to RT, 2 h | 4-(chloromethyl)benzoyl chloride | ~90 |
| 2 | Amidation | 4-(chloromethyl)benzoyl chloride + dimethylamine | Reflux in pyridine, 4 h | N,N-dimethyl-4-(chloromethyl)benzamide | 70-85 |
| 3 | Azidation (SN2) | N,N-dimethyl-4-(chloromethyl)benzamide + NaN₃ | DMF, 50°C, 18 h | This compound | 75-90 |
Chemical Reactions Analysis
Types of Reactions
4-(Azidomethyl)-N,N-dimethylbenzamide can undergo various chemical reactions, including:
Substitution Reactions: The azido group can be replaced by other nucleophiles, leading to the formation of different derivatives.
Cycloaddition Reactions: The azido group can participate in [3+2] cycloaddition reactions, forming triazoles.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Sodium Azide (NaN₃): Used for introducing the azido group.
Dimethylformamide (DMF): Common solvent for nucleophilic substitution reactions.
Hydrogen Gas (H₂) and Catalysts: Used for reduction reactions.
Major Products Formed
Triazoles: Formed through cycloaddition reactions.
Amines: Formed through reduction of the azido group.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Recent studies have highlighted the potential of azide-containing compounds, including 4-(azidomethyl)-N,N-dimethylbenzamide, as antimicrobial agents. For instance, derivatives of benzamide have shown significant efficacy against various bacterial strains. The introduction of azide groups can enhance the biological activity of these compounds by facilitating the formation of triazole derivatives through click chemistry reactions, which are known for their high efficiency and specificity in biological systems .
Inflammation Models
Research involving benzamide derivatives has indicated their potential in modulating inflammatory responses. Compounds similar to this compound have been explored in inflammation models, suggesting that these compounds may play a role in therapeutic interventions for inflammatory diseases .
Organic Synthesis
Click Chemistry
The azide functional group makes this compound an ideal candidate for click chemistry applications, particularly in the synthesis of 1,2,3-triazoles. This reaction is facilitated by copper-catalyzed azide-alkyne cycloaddition (CuAAC), which allows for the rapid and selective formation of triazole linkages. This method is advantageous for developing new materials and biologically active molecules .
Heterocycle Synthesis
The compound has also been utilized in the synthesis of various heterocycles. Azides can serve as precursors to complex organic frameworks through cycloaddition reactions. For example, the use of this compound in conjunction with other reagents can yield a variety of substituted heterocycles with potential pharmaceutical applications .
Bioconjugation Techniques
Labeling and Imaging
The azide group allows for specific labeling techniques in bioconjugation, enabling researchers to attach fluorescent dyes or other biomolecules to target proteins or cells. This application is crucial in imaging studies where tracking biological processes is necessary. The efficiency of the click reaction facilitates the development of new imaging agents that can be used in various biomedical applications .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 4-(azidomethyl)-N,N-dimethylbenzamide largely depends on the specific reactions it undergoes. For instance, in cycloaddition reactions, the azido group acts as a dipole, reacting with dipolarophiles to form triazoles. In reduction reactions, the azido group is converted to an amine, which can then participate in further chemical transformations.
Comparison with Similar Compounds
Azide-Containing Benzamides
- 4-(Azidomethyl)benzamide (CAS: 864528-53-0): Lacks the dimethylamino groups, reducing steric hindrance and electronic effects. This enhances its utility in bioconjugation but may lower thermal stability compared to the dimethylated analog .
- N-(1-Azido-2-(azidomethyl)butan-2-yl)-4-methylbenzenesulfonamide : Contains dual azide groups, enabling cross-linking in polymer chemistry. However, the sulfonamide group introduces polarity, altering solubility .
Dimethylamino-Substituted Benzamides
- 4-(Dimethylamino)-N,N-diphenylbenzamide: The dimethylamino group enhances electron-donating properties, improving charge transport in organic electronics. Lacks azide functionality, limiting click chemistry applications .
- 4-[(2-Chloroacetamido)methyl]-N,N-dimethylbenzamide : The chloroacetamido group provides a handle for nucleophilic substitution, useful in drug derivatization. However, the azide group in 4-(azidomethyl)-N,N-dimethylbenzamide offers broader biocompatibility .
Key Observations :
- Azide incorporation often requires protective-group strategies to avoid side reactions (e.g., Staudinger reduction) .
- Nitro-substituted analogs are synthesized via electrophilic aromatic substitution but lack the click reactivity of azides .
Physicochemical and Spectroscopic Properties
Spectroscopic Data :
- This compound : IR shows characteristic N3 stretch at ~2100 cm⁻¹. HRMS (ESI): m/z 191.18996 [M+H]+ .
- 4-((5-((6-Cyano-4-methylpyridin-3-yl)oxy)-3-methylimidazo[4,5-b]pyridin-7-yl)amino)-N,N-dimethylbenzamide: LCMS Rt 1.16 min, m/z 428.2 [M+H]+ .
Reactivity and Stability
- Azide Group : Highly reactive in CuAAC, enabling conjugation with alkynes. However, azides are thermally sensitive and require storage at -20°C to prevent decomposition .
- Dimethylamide Group : Electron-donating nature stabilizes the benzamide core, enhancing solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to unsubstituted benzamides .
- Comparison with 4-(Aminomethyl)-N,N-dimethylbenzamide Hydrochloride: The azide analog avoids protonation issues in acidic conditions, making it more versatile in neutral-pH biological systems .
Biological Activity
4-(Azidomethyl)-N,N-dimethylbenzamide is an organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. The azide functional group is known for its reactivity, which can be leveraged in various bioactive compounds. This article reviews the current understanding of the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
Synthesis
The synthesis of this compound typically involves the reaction of N,N-dimethylbenzamide with sodium azide under controlled conditions. This reaction can be facilitated through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) method, which is a common approach to introduce azide groups into organic molecules .
The biological activity of this compound can be attributed to its ability to interact with various biological targets. The azide group can undergo click chemistry reactions, making it a versatile building block for drug development. Research indicates that compounds containing azide functionalities can modulate enzyme activities and influence signaling pathways.
Enzyme Inhibition
Studies have shown that related compounds with similar structural motifs exhibit inhibitory effects on specific enzymes. For instance, benzamide derivatives have been evaluated for their ability to inhibit 15-prostaglandin dehydrogenase (15-PGDH), an enzyme involved in prostaglandin metabolism. Such inhibition can lead to increased levels of prostaglandins, which play critical roles in inflammation and pain signaling .
Biological Activity Data
The biological activity of this compound has been assessed through various in vitro and in vivo studies. Below is a summary table highlighting key findings from recent research:
Case Studies
- Inflammation Models : In a study examining the effects of benzamide derivatives on inflammatory responses, compounds similar to this compound were shown to reduce pro-inflammatory cytokine levels in cell culture models. This suggests a potential application in treating inflammatory diseases.
- Neuroprotective Effects : Another case study investigated the neuroprotective properties of related azide-containing compounds. These studies indicated that such compounds could enhance cognitive function by modulating cholinergic signaling pathways, thereby supporting their use in neurodegenerative conditions like Alzheimer's disease .
Q & A
Q. Table 1. Key Spectral Data for this compound
| Technique | Key Signals/Values | Reference |
|---|---|---|
| ¹H NMR (CDCl₃) | δ 2.98 (s, 6H, N(CH₃)₂), 4.38 (s, 2H, CH₂N₃) | |
| HRMS | [M+H]+: 229.1089 (C₁₀H₁₃N₄O) | |
| IR | 2100 cm⁻¹ (N₃), 1650 cm⁻¹ (C=O) |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
